2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one
Description
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(2-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2,4,6,8,13H,3,5,7,9H2,1H3 |
InChI Key |
BHHUFMPJGLVKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Thiolation of Cyclohexanone Derivatives
A common strategy to prepare aryl sulfanyl cyclohexanones is via nucleophilic substitution or addition reactions involving thiols or thiolates:
- Starting materials: 2-halocyclohexanones (e.g., 2-chlorocyclohexanone) or 2-bromocyclohexanone.
- Nucleophile: 2-methylbenzenethiol (o-toluenethiol) or its sodium salt (thiolate).
- Reaction conditions: Base-mediated substitution in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
This method proceeds via nucleophilic displacement of the halide by the thiolate anion, forming the C–S bond at the 2-position of cyclohexanone.
Direct C–S Bond Formation via Transition Metal Catalysis
Modern synthetic methodologies employ transition metal catalysis to form aryl sulfides efficiently:
- Catalysts: Copper(I) or palladium complexes.
- Reaction: Coupling of 2-methylphenyl thiols with 2-halocyclohexanones under mild conditions.
- Advantages: High yields, regioselectivity, and mild reaction conditions.
For example, copper-catalyzed thiolation of aryl halides is well-documented and can be adapted for cyclohexanone halides.
Sulfur Transfer from Sulfur-Containing Reagents
Alternative approaches involve sulfur transfer reagents:
- Reagents: Sulfenyl chlorides or disulfides derived from 2-methylphenyl thiol.
- Mechanism: Electrophilic sulfenylation of enolates derived from cyclohexanone.
- Conditions: Generation of enolate anion from cyclohexanone with a strong base (e.g., LDA), followed by reaction with sulfenyl chloride.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Halocyclohexanone + 2-methylbenzenethiol | Base (NaH, K2CO3), DMF, 50–80°C | 70–85 | Straightforward, classical method |
| Copper-catalyzed coupling | 2-Halocyclohexanone + 2-methylbenzenethiol | CuI catalyst, ligand, base, 60°C | 80–90 | Mild, high selectivity, scalable |
| Enolate sulfenylation | Cyclohexanone + sulfenyl chloride | LDA, THF, -78 to 0°C | 65–80 | Regioselective alpha-sulfenylation |
| Oxidation to sulfoxide (optional) | Sulfide intermediate + H2O2 or m-CPBA | Chiral catalyst, room temp | 70–95 | For stereoselective sulfoxide synthesis |
In-Depth Research Findings and Source Diversity
- The nucleophilic substitution approach is a classical and widely reported method in organic synthesis literature and databases such as PubChem.
- Recent advances in stereoselective sulfoxide synthesis using chiral salen complexes and manganese catalysts have been reviewed extensively in Chemical Reviews (2020), highlighting gram-scale, enantioselective sulfoxidations that could be adapted for related compounds.
- Patent literature (CN110343050A) describes aromatic compound preparation methods involving sulfur-containing moieties, supporting the use of sulfenyl chlorides and enolate chemistry for C–S bond formation.
- Biocatalytic and chemoenzymatic approaches for related ketone reductions and functionalizations have been explored, offering potential routes for stereoselective synthesis of chiral analogs of cyclohexanone sulfides.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Discussion
- Conformational Analysis : Sulfinyl derivatives exhibit distorted chair conformations due to steric clashes and electronic effects, whereas sulfanyl analogs may adopt less strained conformations .
- Stability: The sulfanyl group’s susceptibility to oxidation contrasts with the stability of amino or benzoyl substituents. This impacts storage and handling requirements .
- Analytical Characterization: Sulfur-containing compounds require specialized techniques (e.g., sulfur-specific detectors in GC) compared to amino analogs, which are often identified via fragmentation patterns in MS .
- Biological Relevance: Amino-substituted cyclohexanones (e.g., 2-MDCK, MXE) show significant pharmacological activity, while sulfanyl derivatives’ bioactivity remains unexplored in the evidence .
Biological Activity
2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring with a sulfanyl group attached to a 2-methylphenyl moiety. Its molecular formula is C12H14OS. The compound exhibits unique chemical reactivity due to the presence of both the carbonyl group from the cyclohexanone and the sulfur atom in the sulfanyl group, which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
The structure of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one can be depicted as follows:
Table 1: Structural Features Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one | Cyclohexanone ring with sulfanyl and methylphenyl groups | Unique combination of functional groups |
| 2-Thiocyclohexanone | Contains sulfur but lacks phenyl substitution | Simpler structure without aromatic influence |
| 4-(Methylthio)cyclohexanone | Methylthio group instead of phenyl | Different substituent affecting reactivity |
Biological Activity
The biological activity of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one has not been extensively studied in literature; however, its structural analogs and related compounds suggest potential pharmacological properties.
- Antioxidant Activity : Compounds containing sulfanyl groups are often associated with antioxidant properties. The sulfur atom can participate in redox reactions, potentially neutralizing free radicals.
- Enzyme Inhibition : Similar compounds have shown inhibition of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. This suggests that 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one might exhibit anti-inflammatory effects.
- Neuropharmacological Effects : Some studies on structurally related compounds indicate potential modulation of neurotransmitter systems (e.g., glutamate receptors), which could be relevant for treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
